2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
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Description
2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the synthesis of novel compounds with structural elements similar to the specified chemical, demonstrating significant antimicrobial properties. For instance, Prajapati and Thakur (2014) synthesized novel azetidinones and evaluated their antimicrobial efficacy, highlighting the potential of such compounds in combating bacterial and fungal infections (Sanjay D. Prajapati & M. Thakur, 2014). Similarly, compounds incorporating oxadiazole and thiophene moieties have been developed with promising antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) (M. Hannoun et al., 2019), indicating the potential for these chemical frameworks in addressing drug-resistant bacterial infections.
Anticancer Applications
The research into the anticancer potential of compounds structurally related to the specified chemical has yielded optimistic results. Zhang et al. (2005) discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, including derivatives with thiophene and oxadiazole groups, that act as apoptosis inducers in cancer cell lines, marking them as potential anticancer agents (Han-Zhong Zhang et al., 2005). These findings suggest that compounds with oxadiazole and thiophene components could serve as leads in the development of new anticancer therapies.
Properties
IUPAC Name |
2-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-15(13-7-4-3-5-8-13)19(23)22-11-14(12-22)18-20-17(21-24-18)16-9-6-10-25-16/h3-10,14-15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFHISGFIUJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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